molecular formula C13H18N2O3S B6626791 2-(7-Methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)acetamide

2-(7-Methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)acetamide

Cat. No. B6626791
M. Wt: 282.36 g/mol
InChI Key: KNKXVCLTIJEWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in various fields of study. In

Mechanism of Action

The mechanism of action of 2-(7-Methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)acetamide is not fully understood. However, studies have suggested that the compound may act as a dopamine receptor antagonist. This action could potentially be useful in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects:
Studies have shown that 2-(7-Methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)acetamide has a number of biochemical and physiological effects. These include changes in dopamine levels, alterations in neurotransmitter release, and changes in gene expression. These effects have been studied in both in vitro and in vivo models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(7-Methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)acetamide in lab experiments is its potential use in the treatment of neurological disorders. This compound has been shown to have a potential role in the treatment of Parkinson's disease and schizophrenia. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of the compound can be toxic to cells and tissues.

Future Directions

There are several future directions for research on 2-(7-Methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)acetamide. One potential direction is to further explore the compound's potential use in the treatment of neurological disorders. This could involve studying the compound's mechanism of action and its effects on neurotransmitter release. Another potential direction is to explore the compound's potential use in cancer treatment. This could involve studying the compound's effects on cancer cells and its potential as a chemotherapy agent. Finally, future research could also focus on developing new synthesis methods for the compound that are more efficient and cost-effective.

Synthesis Methods

The synthesis of 2-(7-Methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)acetamide involves the reaction of 7-methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepine with acetic anhydride in the presence of a catalyst. This method has been reported in several research articles and has been shown to yield high purity and yield of the compound.

Scientific Research Applications

2-(7-Methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)acetamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience. Studies have shown that this compound has a potential role in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Other areas of research include cancer treatment and drug discovery.

properties

IUPAC Name

2-(7-methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-19(17,18)12-3-2-10-4-6-15(9-13(14)16)7-5-11(10)8-12/h2-3,8H,4-7,9H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKXVCLTIJEWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(CCN(CC2)CC(=O)N)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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